

# An In-depth Technical Guide to the Covalent Inhibition Mechanism of TOS-358

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

TOS-358 is a first-in-class, orally bioavailable, covalent inhibitor of the alpha isoform of the phosphatidylinositol 3-kinase (PI3Kα). Developed by Totus Medicines, TOS-358 is engineered to overcome the limitations of previous PI3Kα inhibitors by achieving profound, durable, and selective inhibition of both wild-type and mutant forms of the enzyme. This enhanced target engagement translates to superior preclinical efficacy and a promising safety profile, positioning TOS-358 as a potential cornerstone therapy for a multitude of solid tumors harboring PIK3CA mutations. This guide provides a comprehensive overview of the covalent inhibition mechanism of TOS-358, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of key pathways and workflows.

### Introduction: The Rationale for Targeting PI3Ka

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway, frequently driven by activating mutations in the PIK3CA gene (which encodes the p110 $\alpha$  catalytic subunit of PI3K), is a well-established oncogenic driver in a significant percentage of human cancers, including breast, colorectal, and lung cancers.[1][4][5] Consequently, PI3K $\alpha$  represents a highly validated and compelling target for anticancer therapy.



However, the clinical utility of first-generation PI3Kα inhibitors has been hampered by off-target toxicities (such as hyperglycemia), incomplete target inhibition, and the rapid emergence of resistance.[1][3] These challenges underscore the need for novel therapeutic agents with improved specificity, more sustained target engagement, and a wider therapeutic window. TOS-358 was designed to address this unmet need through a covalent mechanism of action.

#### The Covalent Inhibition Mechanism of TOS-358

TOS-358's distinct therapeutic profile stems from its ability to form a permanent, covalent bond with its target, PI3Kα. Unlike non-covalent inhibitors that bind reversibly, this irreversible interaction leads to a profound and durable inactivation of the enzyme's catalytic activity.[1]

#### **Molecular Target and Binding Site**

TOS-358 selectively targets a unique cysteine residue located within the ATP-binding pocket of the p110 $\alpha$  subunit of PI3K $\alpha$ . The specific residue number has not been consistently disclosed in publicly available documents, but its unique presence in the alpha isoform is the basis for the drug's high selectivity. This covalent interaction effectively and irreversibly blocks ATP from binding, thereby shutting down the kinase function of PI3K $\alpha$ . This specificity for PI3K $\alpha$  over other PI3K isoforms is believed to contribute to its favorable safety profile, particularly the reduced incidence of hyperglycemia observed in preclinical models.[4]

#### **Signaling Pathway Inhibition**

By covalently inhibiting PI3K $\alpha$ , TOS-358 blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The subsequent reduction in PIP3 levels prevents the activation of downstream effectors, most notably the serine/threonine kinase Akt. This leads to the deactivation of the entire PI3K/Akt/mTOR signaling cascade, ultimately resulting in the inhibition of tumor cell growth and proliferation, and the induction of apoptosis.[2][5]





Click to download full resolution via product page

**Diagram 1:** PI3K/Akt/mTOR Signaling Pathway and TOS-358 Inhibition.



#### **Quantitative Data Summary**

The following tables summarize the key quantitative data reported for TOS-358 from preclinical and clinical investigations.

**Table 1: Preclinical In Vitro Activity** 

| Parameter | Target                   | Value  | Reference |
|-----------|--------------------------|--------|-----------|
| IC50      | Wild-Type PI3Kα          | 2.2 nM | [6]       |
| IC50      | Mutant PI3Kα<br>(H1047R) | 4.1 nM | [6]       |

**Table 2: Preclinical In Vivo Efficacy** 

| Model Type          | Number of Models | Key Finding                                                  | Reference |
|---------------------|------------------|--------------------------------------------------------------|-----------|
| PDX and CDX         | > 30             | Superior efficacy<br>compared to non-<br>covalent inhibitors | [4]       |
| Animal Models       | Mice, Rats, Dogs | No significant<br>hyperglycemia at<br>efficacious doses      | [4]       |
| Preclinical Studies | N/A              | Durable, near 100% inhibition of PI3Kα activity              | [4]       |

# Table 3: Phase 1 Clinical Trial (NCT05683418) Preliminary Data



| Parameter         | Finding                              | Reference |
|-------------------|--------------------------------------|-----------|
| Target Engagement | 95% at low doses                     | [7]       |
| Clinical Activity | Unconfirmed complete response        | [7]       |
| Safety            | No grade 3/4 toxicities at low doses | [7]       |

### **Key Experimental Protocols**

The following sections provide detailed methodologies for the key experiments cited in the evaluation of TOS-358.

#### In Vitro PI3Kα Inhibition Assay (Hypothetical Protocol)

This protocol is based on standard biochemical assays for PI3K inhibitors.

- Reagent Preparation:
  - Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.03% CHAPS).
  - Dilute recombinant human PI3K $\alpha$  (p110 $\alpha$ /p85 $\alpha$ ) to the desired concentration in reaction buffer.
  - Prepare a stock solution of the lipid substrate (e.g., PIP2) in an appropriate solvent.
  - Prepare a stock solution of ATP.
  - Serially dilute TOS-358 in DMSO to create a range of concentrations.
- Assay Procedure:
  - Add a small volume of the diluted TOS-358 or DMSO (vehicle control) to the wells of a 384-well plate.



- Add the PI3Kα enzyme to each well and incubate for a predetermined time to allow for covalent bond formation.
- Initiate the kinase reaction by adding a mixture of the lipid substrate and ATP.
- Allow the reaction to proceed for a specified time at room temperature.
- Terminate the reaction by adding a stop solution (e.g., EDTA).
- Quantify the amount of ADP produced using a commercially available detection system (e.g., ADP-Glo™).
- Data Analysis:
  - Calculate the percent inhibition for each concentration of TOS-358 relative to the vehicle control.
  - Plot the percent inhibition against the logarithm of the TOS-358 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

#### Pharmacodynamic (PD) Assay for Target Engagement

This protocol is based on the described method for measuring TOS-358 target occupancy in peripheral blood mononuclear cells (PBMCs).





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. trial.medpath.com [trial.medpath.com]
- 4. acs.org [acs.org]
- 5. Facebook [cancer.gov]
- 6. youtube.com [youtube.com]
- 7. firstwordpharma.com [firstwordpharma.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Covalent Inhibition Mechanism of TOS-358]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12413905#covalent-inhibition-mechanism-of-tos-358]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com